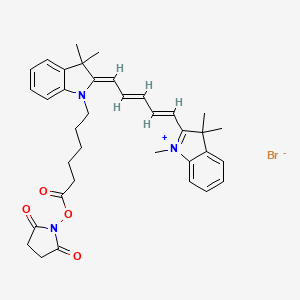

Cyanine5 NHS ester bromide

CAS No.:

Cat. No.: VC13570149

Molecular Formula: C36H42BrN3O4

Molecular Weight: 660.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C36H42BrN3O4 |

|---|---|

| Molecular Weight | 660.6 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;bromide |

| Standard InChI | InChI=1S/C36H42N3O4.BrH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 |

| Standard InChI Key | RYPKNZBTUJEYDG-UHFFFAOYSA-M |

| Isomeric SMILES | CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-] |

| SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-] |

| Canonical SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Cyanine5 NHS ester bromide belongs to the indodicarbocyanine family, featuring a polymethine bridge flanked by two heterocyclic indole moieties. The bromide counterion stabilizes the positively charged cyanine core, while the N-hydroxysuccinimide (NHS) ester group enables covalent bonding with primary amines. The molecular structure is defined by:

Spectral Characteristics

The compound exhibits distinct absorption and emission maxima in the red-to-near-infrared spectrum:

| Property | Value | Source |

|---|---|---|

| Absorption maxima (λₐ) | 646–649 nm | |

| Emission maxima (λₑ) | 662–670 nm | |

| Extinction coefficient | 250,000 M⁻¹cm⁻¹ | |

| Quantum yield | 0.2 |

These properties make it compatible with argon lasers (488 nm) and red-light sources (635 nm), minimizing background autofluorescence in biological samples.

Solubility and Stability

Cyanine5 NHS ester bromide is poorly soluble in aqueous media (0.19 mM in water) but dissolves readily in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . Stability is pH-dependent, with optimal performance in neutral buffers (pH 7.0–8.5). Prolonged exposure to light or moisture accelerates hydrolysis of the NHS ester, necessitating storage at -20°C under desiccated conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three stages:

-

Precursor preparation: Condensation of 2,3,3-trimethylindolenine with glutaconaldehyde dianilide hydrochloride under inert atmosphere .

-

NHS esterification: Reaction of the cyanine dye with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous DMF .

-

Purification: HPLC using C18 reverse-phase columns, achieving ≥95% purity.

Key reaction conditions:

Industrial Manufacturing

Industrial processes scale the above steps while implementing stringent quality controls:

-

Batch reactors: 100–500 L capacity with nitrogen purging to prevent oxidation.

-

In-line monitoring: UV-Vis spectroscopy ensures consistent chromophore formation .

-

Yield optimization: 70–85% through recrystallization and solvent recycling .

Reaction Mechanisms and Bioconjugation

NHS Ester Chemistry

The NHS ester group undergoes nucleophilic acyl substitution with primary amines (e.g., lysine residues in proteins), forming stable amide bonds:

Reaction efficiency depends on:

Labeling Protocols

A standardized protocol for antibody labeling includes:

-

Dissolve 1 mg antibody in 0.1 M sodium bicarbonate (pH 8.3).

-

Add Cyanine5 NHS ester bromide dissolved in DMSO (10 mM stock).

-

Incubate at 4°C for 2 hours.

Typical degree of labeling (DOL): 3–5 dyes per antibody .

Biomedical Applications

Fluorescence Microscopy

Cyanine5-labeled antibodies enable high-resolution imaging of cell surface receptors (e.g., HER2 in breast cancer cells). A 2024 study demonstrated a signal-to-noise ratio of 15:1 in fixed HeLa cells .

In Vivo Tumor Imaging

Subcutaneous xenografts in nude mice showed rapid tumor uptake (Tmax = 30 minutes post-injection) with a tumor-to-muscle ratio of 8:1 at 24 hours . Dose-dependent toxicity was absent at ≤0.5 nmol/g body weight .

Flow Cytometry

In immunophenotyping, Cyanine5-conjugated anti-CD4 antibodies achieved 99.7% specificity in human peripheral blood mononuclear cells (PBMCs) .

Comparative Analysis with Analogues

Advantages over Cy5.5 include lower cost and compatibility with 488 nm lasers, though Cy5.5 offers deeper tissue penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume